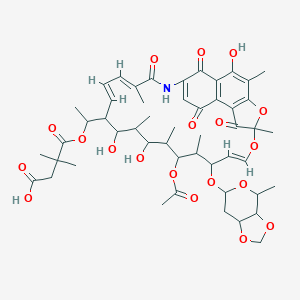

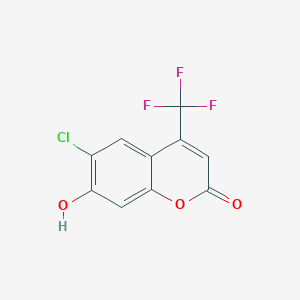

6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin

説明

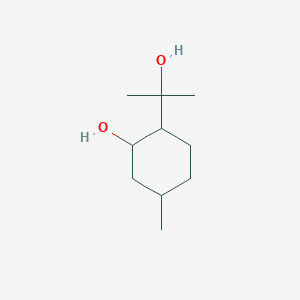

6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin is a coumarin derivative, a class of organic compounds that are well-known for their diverse pharmacological properties and are widely used in the synthesis of various chemical compounds. This compound, in particular, is of interest due to its unique substitutions which impact its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of coumarin derivatives like 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin often involves various chemical reactions, including Pechmann condensation and modifications thereof. For example, compounds have been synthesized through reactions involving chloro and trifluoroacetyl groups, showcasing methods that could be adapted for synthesizing the compound (Iaroshenko et al., 2011).

Molecular Structure Analysis

The molecular structure of coumarin derivatives is crucial for understanding their chemical properties and reactivity. X-ray crystallography and NMR studies provide insights into their planar structures and substitution effects. For instance, the crystal and molecular structure analysis of similar compounds highlights the importance of substituents on the coumarin core in determining molecular conformation and stability (Channabasappa et al., 2018).

Chemical Reactions and Properties

Coumarin derivatives undergo a variety of chemical reactions, including halogenation, alkylation, and acylation, which modify their chemical properties. The presence of functional groups such as chloro, hydroxy, and trifluoromethyl significantly impacts their reactivity and potential applications (Frasinyuk et al., 2009).

Physical Properties Analysis

The physical properties of coumarin derivatives, including melting points, solubility, and crystal structure, are influenced by their molecular structure. The planarity of the coumarin ring and the nature of its substituents play a key role in determining these properties. Studies on similar compounds have used X-ray diffraction and spectroscopic methods to elucidate these characteristics (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin, such as acidity, basicity, and photophysical behavior, can be deduced from studies on similar coumarin derivatives. These properties are crucial for applications in sensing, fluorescence, and as intermediates in organic synthesis. Research on coumarins with different substituents provides insight into how specific functional groups affect these properties (Westlake et al., 2012).

科学的研究の応用

-

Synthesis of Heterocycles

- Field : Organic Chemistry

- Application : Coumarin compounds are used in the synthesis of heterocycles . These heterocycles have valuable biological and pharmaceutical properties, making them of interest to many organic and pharmaceutical chemists .

- Method : The synthesis methods of coumarin systems are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .

- Results : The synthesis of these heterocycles has led to the development of many compounds with various biological properties .

-

Laser Dyes

-

Monitoring Chemical Reactions

-

Coumarin-Triazole Derivatives

- Field : Organic Chemistry

- Application : Coumarin-triazole derivatives are synthesized for various biological properties .

- Method : The synthesis of coumarin–triazole derivatives is carried out via the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50 °C and then reaction with various sodium azides .

- Results : Most of the synthesized compounds exhibited anti-biological properties .

-

Pechmann Coumarin Synthesis

- Field : Organic Chemistry

- Application : A more effective method to synthesize 7-hydroxy-4-substituted coumarin derivatives has been developed based on the Pechmann coumarin synthesis method .

- Method : The synthesis is carried out by the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis .

- Results : This method provides a more effective way to synthesize 7-hydroxy-4-substituted coumarin derivatives .

-

Coumarin-Fused-Coumarins

- Field : Organic Chemistry

- Application : Coumarin-fused-coumarins have attracted significant attention in the scientific world owing to their boundless applications in interdisciplinary areas .

- Method : Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .

- Results : Owing to their extended molecular framework, they possess interesting photophysical properties depending on the fused coumarin ring systems .

-

Dye-Sensitized Solar Cells (DSSCs) and OLEDs

Safety And Hazards

特性

IUPAC Name |

6-chloro-7-hydroxy-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF3O3/c11-6-1-4-5(10(12,13)14)2-9(16)17-8(4)3-7(6)15/h1-3,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOANILONFCHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=O)OC2=CC(=C1Cl)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420671 | |

| Record name | 6-Chloro-7-hydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin | |

CAS RN |

119179-66-7 | |

| Record name | 6-Chloro-7-hydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 119179-66-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B45763.png)

![4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide](/img/structure/B45771.png)